4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol
Overview
Description
4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol, also known as MPHP, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects that make it an interesting target for further research. In
Scientific Research Applications
4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and cardiovascular disease. In cancer research, 4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. In neurology, 4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol has been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. In cardiovascular disease, 4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol has been found to have vasodilatory effects, which may make it useful in the treatment of hypertension and other cardiovascular conditions.
Mechanism of Action
The mechanism of action of 4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol has been found to inhibit the activity of several enzymes involved in cancer cell proliferation, including tyrosine kinase and topoisomerase II. In addition, 4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol has been found to bind to several receptors in the brain, including dopamine and serotonin receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol has been found to have a variety of biochemical and physiological effects, including anti-cancer, neuroprotective, and vasodilatory effects. In cancer cells, 4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol has been found to induce apoptosis and inhibit cell proliferation. In the brain, 4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol has been found to protect against oxidative stress and inflammation, which may contribute to its neuroprotective effects. In the cardiovascular system, 4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol has been found to have vasodilatory effects, which may help to reduce blood pressure and improve blood flow.
Advantages and Limitations for Lab Experiments
4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol has several advantages for use in lab experiments, including its well-defined synthesis method and its ability to inhibit cancer cell proliferation and protect against neurodegeneration. However, there are also some limitations to its use, including its potential toxicity at high doses and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol, including further studies on its mechanism of action, its potential therapeutic applications in cancer research, neurology, and cardiovascular disease, and its potential use in combination with other drugs for enhanced therapeutic effects. In addition, further studies are needed to determine the optimal dosage and administration of 4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol for therapeutic use. Overall, 4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol is a promising compound that warrants further research for its potential therapeutic applications.
properties
IUPAC Name |
4-[[3-(2-hydroxyethyl)-4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-15-2-7-19(24-15)14-21-10-9-20(13-17(21)8-11-22)12-16-3-5-18(23)6-4-16/h2-7,17,22-23H,8-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEISZIKYHZZYME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2CCO)CC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24781991 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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